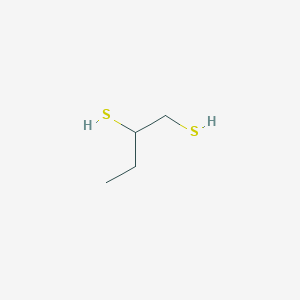

1,2-Butanedithiol

説明

特性

IUPAC Name |

butane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTMJBWNOFFSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864665 | |

| Record name | Butane-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid with sulfury, roasted meat odour | |

| Record name | 1,2-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

77.00 °C. @ 28.00 mm Hg | |

| Record name | 1,2-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in fat | |

| Record name | 1,2-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.039 (d20/4) | |

| Record name | 1,2-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16128-68-0 | |

| Record name | 1,2-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16128-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016128680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Butanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L7E5T7FUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Thiourea-Mediated Synthesis

In this method, 1,2-dibromobutane reacts with thiourea in a polar solvent (e.g., ethanol or water) under reflux. The reaction proceeds via a two-step mechanism:

-

Thiouronium Salt Formation : Thiourea attacks the electrophilic carbon atoms of 1,2-dibromobutane, forming a bis-thiouronium salt intermediate.

-

Alkaline Hydrolysis : The intermediate is treated with a strong base (e.g., NaOH) to liberate the dithiol.

Reaction Conditions :

-

Molar Ratio : 1,2-Dibromobutane : Thiourea = 1 : 2.2 (excess thiourea ensures complete substitution).

-

Solvent : Ethanol (80°C, reflux for 6–8 hours).

-

Hydrolysis : 20% NaOH aqueous solution at 60°C for 1 hour.

-

Yield : 65–75%, with purity >90% after distillation under reduced pressure.

Limitations :

-

Competing elimination reactions may produce 1,3-butadiene.

-

Thiourea residues complicate purification.

Sodium Sulfide-Based Synthesis

Alternatively, sodium sulfide (Na₂S·9H₂O) can replace thiourea, directly introducing sulfide ions. This one-pot method avoids the hydrolysis step but requires stringent anhydrous conditions.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or ethanol.

-

Temperature : 70–90°C for 4–6 hours.

-

Yield : 50–60%, with higher byproduct formation (e.g., polysulfides).

Catalytic Hydrogen Sulfide Addition

The catalytic addition of hydrogen sulfide (H₂S) to 1,3-butadiene offers a regioselective route. This method employs transition metal catalysts (e.g., Ni or Co complexes) to direct anti-Markovnikov addition, yielding this compound.

Mechanism :

-

Coordination : H₂S binds to the metal catalyst, forming a metal hydrosulfide complex.

-

Alkene Insertion : 1,3-Butadiene inserts into the metal-sulfur bond, favoring 1,2-addition due to steric and electronic effects.

-

Reductive Elimination : The catalyst releases the dithiol product.

Optimized Parameters :

-

Catalyst : Nickel(II) acetylacetonate (Ni(acac)₂) with triethylphosphine (PEt₃) as a ligand.

-

Pressure : 10–15 bar H₂S at 80°C.

-

Yield : 40–50%, with challenges in catalyst recovery and H₂S handling.

Radical-Mediated Thiol-Ene Reactions

Recent advances utilize photoredox catalysis to generate thiyl radicals, which add to alkenes in a stepwise manner. For this compound, this approach involves irradiating a mixture of 1,3-butadiene and thiol precursors (e.g., thioacetic acid) under UV light.

Procedure :

-

Reactants : 1,3-Butadiene + 2 equivalents of thioacetic acid.

-

Catalyst : Eosin Y (0.5 mol%) under blue LED light (450 nm).

-

Solvent : Acetonitrile at 25°C for 24 hours.

-

Post-Reaction : Hydrolysis of thioacetate groups with KOH/MeOH.

-

Yield : 55–60%, with excellent regioselectivity.

Enzymatic Synthesis

Biocatalytic routes using cysteine desulfurases or thiolases have been explored for greener synthesis. For example, engineered Escherichia coli strains expressing cystathionine γ-lyase (CSE) can convert 1,2-dibromobutane into this compound via a β-elimination pathway.

Key Findings :

-

Substrate Specificity : CSE shows higher activity toward vicinal dihalides than non-vicinal analogs.

-

Yield : 30–40% in aqueous buffer (pH 7.5, 37°C).

-

Challenges : Low volumetric productivity and enzyme instability.

Industrial Production and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and safety. The thiourea-mediated method remains dominant due to its simplicity, despite inefficiencies. Recent innovations focus on continuous-flow reactors to enhance heat transfer and minimize H₂S exposure.

Case Study :

-

Reactor Type : Tubular flow reactor with in-line neutralization.

-

Throughput : 100 kg/day with 70% yield.

-

Purity : >95% after molecular distillation.

化学反応の分析

1,2-Butanedithiol undergoes various chemical reactions, including:

-

Oxidation: : Thiols can be oxidized to form disulfides. For example, this compound can be oxidized by iodine (I2) to form 1,2-dithiane:

HSCH2CHSHCH2CH3+I2→S2(CH2)4+2HI

-

Reduction: : Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid:

S2(CH2)4+Zn+2HCl→HSCH2CHSHCH2CH3+ZnCl2

-

Substitution: : Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers:

HSCH2CHSHCH2CH3+RBr→RSCH2CHSHCH2CH3+HBr

科学的研究の応用

Organic Synthesis

Building Block in Chemical Reactions

1,2-Butanedithiol serves as a versatile building block in organic synthesis. It is commonly used in the preparation of various sulfur-containing compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing thioethers and thioesters.

Case Study: Synthesis of Thioethers

A study demonstrated the use of this compound in the synthesis of thioethers through reaction with alkyl halides under basic conditions. The reaction yielded thioethers with high purity and yield, showcasing the compound's utility in organic chemistry .

Materials Science

Nanomaterials and Coatings

In materials science, this compound is utilized in the functionalization of surfaces and the preparation of nanomaterials. Its thiol groups can bind to metal surfaces, making it useful for creating self-assembled monolayers (SAMs).

Data Table: Properties of Self-Assembled Monolayers

| Property | Value |

|---|---|

| Thickness | ~1 nm |

| Contact Angle | Variable (depends on substrate) |

| Stability | High under ambient conditions |

Case Study: Functionalization of Gold Surfaces

Research has shown that this compound can form stable SAMs on gold surfaces, which are critical for applications in biosensors and electronic devices. The resulting films exhibit enhanced electrical conductivity and stability .

Biological Applications

Potential Antimicrobial Agent

Recent studies have explored the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been investigated, suggesting potential applications in pharmaceuticals and food preservation.

Case Study: Antibacterial Activity

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Analytical Chemistry

Reagent in Analytical Techniques

this compound is also employed as a reagent in analytical chemistry for detecting metal ions through complex formation. Its ability to form stable complexes with transition metals aids in their quantification.

Data Table: Metal Complex Formation

| Metal Ion | Complex Stability Constant (K) |

|---|---|

| Copper(II) | 10^6 |

| Lead(II) | 10^5 |

| Cadmium(II) | 10^4 |

作用機序

The mechanism of action of 1,2-butanedithiol involves its thiol groups, which can participate in various chemical reactions. Thiols can form disulfide bonds through oxidation, which is crucial in protein folding and stability. Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to form thioethers and other sulfur-containing compounds .

類似化合物との比較

1,2-Ethanedithiol (C₂H₆S₂)

- CAS : 540-63-6; Molecular weight : 94.19 .

- Key Differences: Acidity: Exhibits enhanced gas-phase acidity (ΔG°(acid) = 8.7 kcal/mol stronger than monothiols) due to intramolecular RS⁻···HSR hydrogen bonding . Electron Affinity (EA): Higher EA (6.7 kcal/mol) compared to monothiols, enhancing stability in redox reactions . Applications: Used in Au nanoparticle arrays (Figure 4A) .

1,2-Benzenedithiol (C₆H₆S₂)

- CAS : 17534-15-5; Molecular weight : 142.24 .

- Key Differences :

- Aromaticity : Benzene ring increases rigidity and alters reactivity (e.g., susceptibility to electrophilic substitution).

- Stability : Enhanced resonance stabilization compared to aliphatic dithiols.

Physicochemical Properties Table

Reactivity and Stability

Ring Strain in Cyclic Derivatives

Hydrogen Bonding and Acidity

- 1,2-Ethanedithiol and this compound exhibit intramolecular hydrogen bonding in their thiolate anions, increasing acidity by up to 9 kcal/mol compared to monothiols .

生物活性

1,2-Butanedithiol (C4H10S2), a dithiol compound, has garnered attention in various fields of research due to its unique biological properties. This article explores its biological activity, potential applications, and underlying mechanisms based on diverse sources and case studies.

Chemical Structure and Properties

This compound is characterized by two thiol (-SH) groups attached to a butane backbone. Its molecular structure contributes to its reactivity and biological interactions. The compound exists in multiple conformations, which may influence its biological activity through mechanisms such as intramolecular hydrogen bonding that stabilizes certain forms over others .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular environments. This property is particularly valuable in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer.

Enzyme Induction

Research has shown that this compound can act as a Michael acceptor, reacting with sulfhydryl groups in proteins. This reactivity is crucial for inducing phase II detoxifying enzymes such as NQO1 (NAD(P)H:quinone oxidoreductase 1). The induction of these enzymes enhances the cellular defense mechanisms against electrophilic compounds and oxidative stress .

Table 1: Induction Potency of this compound on NQO1 Activity

| Compound | Concentration (μM) | NQO1 Activity (fold increase) |

|---|---|---|

| This compound | 10 | 3.0 |

| Control (No treatment) | - | 1.0 |

Cytotoxicity Studies

While exhibiting protective effects at low concentrations, higher doses of this compound can induce cytotoxicity in various cell lines. Studies have shown that concentrations above 50 μM can lead to significant cell death, indicating a dose-dependent response that necessitates careful consideration in therapeutic applications .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results demonstrated that treatment with this compound significantly reduced neuronal apoptosis induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Case Study 2: Application in Cancer Research

In cancer research, this compound has been explored for its potential to enhance the efficacy of chemotherapeutic agents. It was found to sensitize cancer cells to doxorubicin by modulating redox states and promoting apoptosis through enhanced ROS generation .

The biological activity of this compound can be attributed to several mechanisms:

- Sulfhydryl Reactivity : The thiol groups enable reactions with electrophiles and other biomolecules, facilitating enzyme induction.

- Intramolecular Hydrogen Bonding : Stabilizes specific conformations that may enhance its reactivity and biological interactions.

- Cell Signaling Modulation : Influences pathways related to oxidative stress response and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 1,2-Butanedithiol?

- Methodological Answer : Synthesis typically involves catalytic thiol-ene reactions or nucleophilic substitution. For example, ethylene or butene derivatives can react with hydrogen sulfide under FeCl₃ catalysis (inferred from analogous catalytic systems for ethylene chlorination ). Purification via fractional distillation under inert atmospheres is critical to prevent oxidation. Experimental protocols should detail catalyst-to-substrate ratios, solvent selection (e.g., anhydrous THF), and inert gas use .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare δH (ppm) for thiol protons (~1.3–1.5 ppm) and methylene groups adjacent to sulfur (~2.6–2.8 ppm).

- GC-MS : Use polar columns (e.g., DB-5) with temperature programming (50°C to 250°C at 10°C/min) to resolve peaks and confirm molecular ion (M⁺ = 122 g/mol) .

- Cross-reference data with NIST-standardized spectra and report retention indices for reproducibility .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and safety goggles.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Store at 0–6°C in amber glass under nitrogen to minimize oxidation .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer : It serves as a crosslinking agent in polymer networks (e.g., thiol-ene click chemistry) and for surface modification of nanoparticles. For example, thiol-functionalized hydroxyapatite grafts improve cell adhesion in biomedical studies . Protocols should specify molar ratios, reaction times, and post-synthesis characterization (e.g., FTIR for -SH groups) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in click chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for thiol-ene reactions. Parameters include bond dissociation energies (S-H: ~365 kJ/mol) and electron density maps for sulfur atoms. Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate models .

Q. What strategies mitigate stability issues of this compound in kinetic studies?

- Methodological Answer :

- Use radical inhibitors (e.g., BHT) to suppress oxidation.

- Conduct reactions under strict anaerobic conditions (glovebox).

- Monitor degradation via GC-MS at regular intervals and report half-life under varying conditions (pH, temperature) .

Q. How should researchers resolve discrepancies in reported thermodynamic data (e.g., ΔfH°) for this compound?

- Methodological Answer : Perform systematic reviews using databases like PubMed and SciFinder with search terms:

This compound[tw] OR 1,2-dithiol[tw]. Cross-validate data using calorimetry (e.g., DSC for enthalpy) and computational thermochemistry. Highlight methodological differences (e.g., purity thresholds, calibration standards) in meta-analyses .

Q. What experimental designs optimize regioselectivity in this compound-mediated polymer networks?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。